
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline involves the use of 1,2,3-benzotriazole as a starting material. In the study presented in paper , a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides were synthesized using conventional methods. Although the exact synthesis route for this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the formation of amide bonds and the introduction of the trifluoroaniline moiety.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and FAB mass spectroscopy . These techniques allow for the confirmation of the chemical structure and the identification of functional groups present in the molecule. The presence of the benzotriazole moiety is a key feature, which is likely to influence the electronic properties of the molecule due to its electron-withdrawing nature.
Chemical Reactions Analysis
The compounds synthesized in the studies have been used to test their biological activity, indicating that they may undergo specific interactions with biological targets. The antibacterial, antifungal, and antitubercular activities of the synthesized compounds were screened , suggesting that these molecules could participate in chemical reactions with enzymes or receptors in the biological systems. The reactivity of the benzotriazole group and the trifluoroaniline could be crucial for these interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of similar compounds. The compounds are likely to exhibit significant solubility in organic solvents due to the presence of aromatic and heteroaromatic structures. The trifluoroaniline group may also confer additional chemical stability and influence the acidity of the amine group. The crystal and molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction, which showed that the molecule exists in a highly delocalized tautomeric form in the solid state . This suggests that this compound may also exhibit tautomerism, which could affect its physical properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline and its derivatives are synthesized using various methods. For instance, the Click Chemistry reaction in aqueous phase is employed for synthesizing 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole with a high yield of 91% (Zhu Cheng-shui, 2012).
- Corrosion Inhibition : This compound has been studied for its inhibitory effect on iron corrosion in acidic media. The Tafel extrapolation method, linear polarization resistance, and electrochemical impedance spectroscopy illustrate its effectiveness as a corrosion inhibitor (Babić-Samardžija & Hackerman, 2005).
Structural and Molecular Insights
- Molecular Structure : The molecular structure of related compounds like N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide has been studied, revealing specific molecular conformations and intramolecular hydrogen bonds (Wang, Jian, & Liu, 2008).
Applications in Organic Synthesis
- Preparation of Heterocyclic Compounds : This compound is utilized in the synthesis of various heterocyclic compounds, such as hexahydropyrimidines and tetrahydroquinazolines, with good to excellent yields (Katritzky, Singh, & He, 2002).
Industrial and Practical Uses
- Anti-Corrosive Studies : Novel benzotriazole derivatives, including variants of the main compound, have shown significant anti-corrosive effects in studies involving iron in acidic mediums. These derivatives could be of industrial use due to their remarkable corrosion protection effect (Verma & Singh, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c14-8-5-6-10(13(16)12(8)15)17-7-20-11-4-2-1-3-9(11)18-19-20/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFNVSYEZOITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)
![1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B3005675.png)
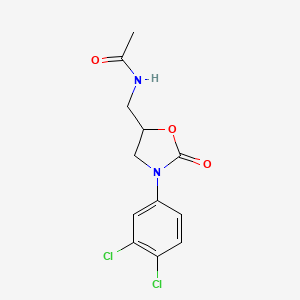
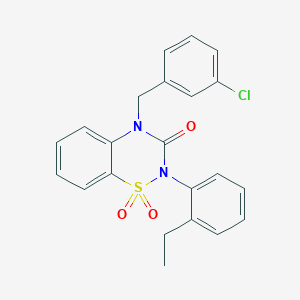
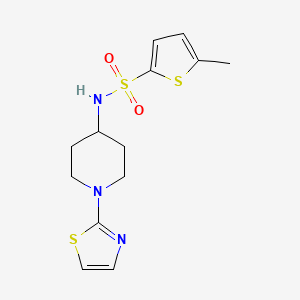
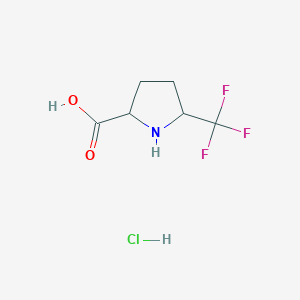

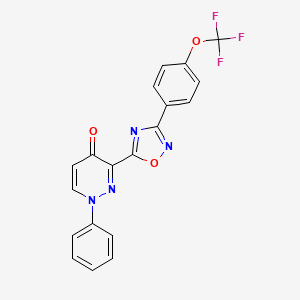
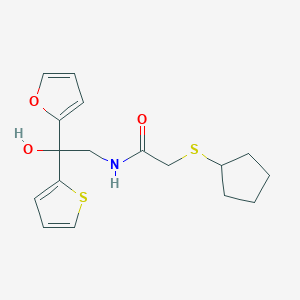
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3005690.png)
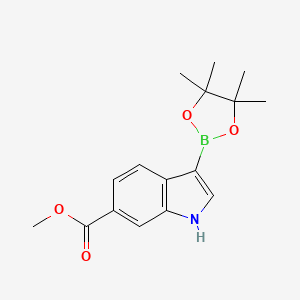
![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)